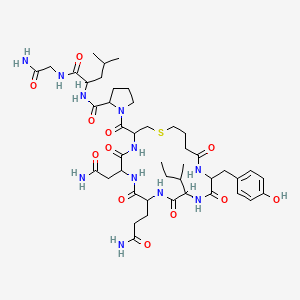

1-Carbaoxytocin, 1-butanoic acid- (9CI)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Carbaoxytocin, 1-butanoic acid- (9CI) is a synthetic analogue of oxytocin, a hormone that plays a crucial role in childbirth and lactation. This compound is designed to mimic the effects of oxytocin, particularly in inducing uterine contractions. It is commonly used in medical settings to control postpartum hemorrhage and to manage uterine atony .

准备方法

The synthesis of 1-Carbaoxytocin, 1-butanoic acid- (9CI) involves several steps, starting with the protection of functional groups, followed by peptide bond formation, and finally, deprotection and purification. The industrial production of this compound typically involves solid-phase peptide synthesis (SPPS), which allows for the efficient assembly of the peptide chain. The reaction conditions often include the use of coupling reagents such as HBTU or DIC, and the process is carried out under an inert atmosphere to prevent oxidation .

化学反应分析

1-Carbaoxytocin, 1-butanoic acid- (9CI) undergoes various chemical reactions, including:

Oxidation: This reaction can occur at the sulfur atom in the peptide chain, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be used to convert disulfide bonds to thiols.

Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the amide bonds. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol (DTT).

科学研究应用

Medical Applications

Postpartum Hemorrhage Prevention

Carbetocin is primarily used to prevent postpartum hemorrhage (PPH), a severe complication that can occur after childbirth. It is particularly effective when administered immediately following cesarean sections. Studies have shown that Carbetocin can significantly reduce the need for additional oxytocics compared to traditional oxytocin treatments. For instance, a study indicated that only 33.5% of women receiving Carbetocin required further oxytocic intervention compared to 45.5% in the oxytocin group, demonstrating a relative risk reduction of 0.74 .

Heat-Stable Formulation

A notable advancement in the application of Carbetocin is the development of a heat-stable formulation that does not require refrigeration. This formulation has been shown to be as effective as oxytocin in preventing PPH, making it particularly beneficial in low-resource settings where cold chain storage is unreliable . The World Health Organization's studies involving nearly 30,000 women highlighted the potential of this formulation to save thousands of lives in regions where access to medical supplies is limited .

Biochemical Properties and Mechanism of Action

Carbetocin acts as an agonist at peripheral oxytocin receptors, primarily affecting the myometrium during childbirth. Its mechanism involves inducing uterine contractions and promoting uterine involution post-delivery. Research indicates that Carbetocin has a longer half-life (approximately 40 minutes) compared to oxytocin, which allows for sustained action with a single-dose administration .

Research Applications

Anti-inflammatory Effects

Beyond obstetric applications, Carbetocin has been studied for its potential anti-inflammatory effects. Butanoic acid, a component of Carbetocin, has been linked to inhibition of histone deacetylases (HDACs), which play a role in regulating gene expression related to inflammation . This suggests that Carbetocin may have broader therapeutic implications in managing inflammatory conditions.

Potential in Cancer Treatment

Research into butanoic acid has shown promise in cancer treatment, particularly colorectal cancer. It has been observed to inhibit the growth of colorectal tumor cells while promoting the proliferation of healthy colonic epithelial cells . This dual action positions butanoic acid as a candidate for further investigation in cancer therapeutics.

Case Studies

-

Intravenous Carbetocin vs. Uterine Tourniquet

- A randomized clinical trial compared intravenous Carbetocin with uterine tourniquet techniques during open myomectomy surgeries. Results indicated that patients receiving Carbetocin experienced significantly less blood loss compared to those using the tourniquet method . This underscores the effectiveness of Carbetocin not only in obstetrics but also in surgical settings requiring hemostatic control.

-

Effectiveness Across Delivery Methods

- A systematic review involving multiple studies assessed the efficacy of Carbetocin across different delivery methods (cesarean vs. vaginal). The analysis revealed that while Carbetocin significantly reduced the need for additional uterotonics during cesarean sections, its effects were less pronounced for vaginal deliveries . This highlights the need for tailored approaches based on delivery type when utilizing this compound.

作用机制

1-Carbaoxytocin, 1-butanoic acid- (9CI) exerts its effects by binding to oxytocin receptors present on the smooth musculature of the uterus. This binding results in rhythmic contractions of the uterus, increased frequency of existing contractions, and increased uterine tone. The oxytocin receptor content of the uterus increases during pregnancy, reaching a peak at the time of delivery .

相似化合物的比较

1-Carbaoxytocin, 1-butanoic acid- (9CI) is similar to other oxytocin analogues such as carbetocin and desamino-oxytocin. it is unique in its structural modifications, which enhance its stability and reduce its susceptibility to enzymatic degradation. Similar compounds include:

Carbetocin: Another oxytocin analogue used to control postpartum hemorrhage.

Desamino-oxytocin: A modified form of oxytocin with increased resistance to enzymatic degradation.

属性

CAS 编号 |

20576-70-9 |

|---|---|

分子式 |

C44H67N11O12S |

分子量 |

974.1 g/mol |

IUPAC 名称 |

N-[1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-[6-(2-amino-2-oxoethyl)-9-(3-amino-3-oxopropyl)-12-butan-2-yl-15-[(4-hydroxyphenyl)methyl]-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacycloicosane-3-carbonyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C44H67N11O12S/c1-5-24(4)37-43(66)50-27(14-15-33(45)57)39(62)51-30(20-34(46)58)40(63)53-31(22-68-17-7-9-36(60)49-29(41(64)54-37)19-25-10-12-26(56)13-11-25)44(67)55-16-6-8-32(55)42(65)52-28(18-23(2)3)38(61)48-21-35(47)59/h10-13,23-24,27-32,37,56H,5-9,14-22H2,1-4H3,(H2,45,57)(H2,46,58)(H2,47,59)(H,48,61)(H,49,60)(H,50,66)(H,51,62)(H,52,65)(H,53,63)(H,54,64) |

InChI 键 |

UBZUWPDBCILNBN-QWBGDHHCSA-N |

SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSCCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |

规范 SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSCCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Oxytocin, deamino-1-carba-; Deamino-1-carbaoxytocin. |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。